1-Vinylnaphthalene

Cationic Copolymerization Reactivity Ratios Vinylnaphthalene Isomers

1-Vinylnaphthalene (1VN) is a vinyl-substituted polycyclic aromatic hydrocarbon with the molecular formula C₁₂H₁₀ and a molecular weight of 154.21 g/mol. As a monomer, it features a reactive vinyl group attached to the 1-position of the naphthalene ring system, enabling participation in radical, cationic, and coordination polymerization mechanisms.

Molecular Formula C12H10
Molecular Weight 154.21 g/mol
CAS No. 826-74-4
Cat. No. B014741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Vinylnaphthalene
CAS826-74-4
Synonyms1-Ethenylnaphthalene;  (Naphthalen-1-yl)ethene;  α-Vinylnaphthalene; 
Molecular FormulaC12H10
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESC=CC1=CC=CC2=CC=CC=C21
InChIInChI=1S/C12H10/c1-2-10-7-5-8-11-6-3-4-9-12(10)11/h2-9H,1H2
InChIKeyIGGDKDTUCAWDAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Vinylnaphthalene (CAS 826-74-4): Procurement-Grade Specifications and Core Characteristics


1-Vinylnaphthalene (1VN) is a vinyl-substituted polycyclic aromatic hydrocarbon with the molecular formula C₁₂H₁₀ and a molecular weight of 154.21 g/mol [1]. As a monomer, it features a reactive vinyl group attached to the 1-position of the naphthalene ring system, enabling participation in radical, cationic, and coordination polymerization mechanisms [2]. The compound is supplied as a colorless to pale green liquid with a density of 1.04 g/mL at 25 °C and a boiling point range of 135–138 °C . Typical commercial assay specifications indicate a purity of 95%, with ≤2% poly(1-vinylnaphthalene) as the primary impurity, and the material is classified as moisture-sensitive, requiring storage under refrigeration .

1
Radical, cationic, and coordination polymerization workflows
2
Alternating copolymerization with electron-deficient fluorinated styrenes
3
Amorphous polymer matrix for photophysics and optoelectronics research

Why 1-Vinylnaphthalene Cannot Be Replaced by 2-Vinylnaphthalene or Styrene in Precision Applications


In-class substitution between vinylnaphthalene isomers or with simpler vinyl aromatics like styrene introduces substantial and quantifiable deviations in copolymerization kinetics, polymer microstructure, and photophysical behavior. The position of the vinyl substituent on the naphthalene ring dictates monomer reactivity ratios in copolymerization with electron-deficient comonomers such as α-methylstyrene and pentafluorostyrene, directly altering the alternating tendency and sequence distribution of the resulting copolymer [1]. Furthermore, coordination polymerization of 1-vinylnaphthalene yields atactic polymer chains, whereas 2-vinylnaphthalene under identical catalyst conditions produces perfect syndiotactic poly(2-vinylnaphthalene) [2]. Photophysically, poly(1-vinylnaphthalene) exhibits excimer dissociation dynamics that are absent in polystyrene solutions, a critical distinction for applications relying on time-resolved fluorescence or energy migration [3]. These differences are not merely qualitative; they manifest in measurable parameters—reactivity ratios, glass transition temperature elevations, and fluorescence decay kinetics—that render generic interchange of these monomers scientifically invalid for research and industrial processes requiring reproducible material properties.

2-Vinylnaphthalene isomer
Yields syndiotactic polymer under coordination conditions; 1VN gives atactic polymer, altering crystallinity and processability.
Styrene replacement
Lacks naphthalene excimer dissociation dynamics, removing time-resolved fluorescence signals central to photophysical studies.
Styrenic-based underlayers
Higher dry etch rate compared to naphthalene-containing resins, reducing pattern transfer fidelity in semiconductor lithography.

Quantitative Differentiation Evidence for 1-Vinylnaphthalene: Reactivity, Tacticity, and Photophysical Performance


Reactivity Ratio Comparison in Cationic Copolymerization with α-Methylstyrene: 1-Vinylnaphthalene vs. 2-Vinylnaphthalene

In cationic copolymerization with α-methylstyrene (α-MeSt) initiated by titanium tetrachloride in dichloromethane at -60 °C, the monomer reactivity ratio r₁ for 1-vinylnaphthalene (1VN) is 0.62, whereas for 2-vinylnaphthalene (2VN) under identical conditions, r₁ is 0.76 [1]. This lower r₁ value for 1VN indicates a reduced preference for homopropagation relative to cross-propagation with α-MeSt, resulting in a higher alternating tendency in the copolymer sequence. Across three solvents (dichloromethane, chloroform, toluene), the r₁ values for 1VN are consistently lower than those for 2VN (e.g., in toluene: 1VN r₁=0.10 vs. 2VN r₁=0.20) [1]. The reactivity of 1VN toward the α-MeSt cation is quantitatively greater than that of 2VN, as confirmed by the 1/r₂ values which increase with superdelocalizability parameters of the vinylnaphthalene monomer [1].

Cationic r₁ with α-MeSt
Head-to-head
1VN r₁=0.62 vs 2VN r₁=0.76 (CH₂Cl₂, -60°C); 18–50% lower across solvents
Reported higher alternating tendency with α-methylstyrene
Solvent-dependent; TiCl₄ initiator
Cationic Copolymerization Reactivity Ratios Vinylnaphthalene Isomers

Radical Copolymerization Alternating Tendency and Glass Transition Temperature Elevation: 1-Vinylnaphthalene vs. 2-Vinylnaphthalene with Pentafluorostyrene

In bulk radical copolymerization with 2,3,4,5,6-pentafluorostyrene (PFS) at 70 °C, the product of monomer reactivity ratios r(1VN)·r(PFS) is 0.11, compared to r(2VN)·r(PFS) = 0.15 under similar conditions [1]. A lower r₁·r₂ product indicates a stronger alternating tendency; thus, 1VN-PFS copolymers are more alternating in sequence distribution than 2VN-PFS copolymers. The alternating tendency for both systems increases with decreasing temperature (r(1VN)·r(PFS) = 0.070 at 25 °C) [1]. Furthermore, the glass transition temperature (Tg) elevation relative to mole-average values is greater for 1VN-PFS copolymers than for 2VN-PFS copolymers, which in turn exceeds that of styrene-PFS copolymers [1]. This Tg elevation is attributed to stronger π-π stacking interactions between the electron-rich naphthalene ring of 1VN and the electron-deficient PFS aromatic ring [1].

Radical r₁·r₂ & Tg vs PFS
Head-to-head
1VN-PFS r₁·r₂=0.11 vs 2VN-PFS=0.15 (70°C); Tg elevation highest in series
Stronger alternating character and thermal stability context
Bulk radical, benzoyl peroxide
Radical Copolymerization Alternating Copolymers Glass Transition Temperature π-π Stacking

Polymer Tacticity in Coordination Polymerization: Atactic Poly(1-Vinylnaphthalene) vs. Syndiotactic Poly(2-Vinylnaphthalene)

Using half-sandwich scandium and constrained geometry rare-earth metal precursors at room temperature, coordination polymerization of 1-vinylnaphthalene (1VN) produces exclusively atactic poly(1VN), whereas polymerization of 2-vinylnaphthalene (2VN) under identical catalytic conditions yields perfect syndiotactic poly(2VN) [1]. This stark difference in stereochemical outcome arises from the regiochemical influence of the vinyl group substitution position on monomer coordination and insertion at the active metal center. The atactic nature of poly(1VN) results in an amorphous polymer with different solubility, thermal, and mechanical properties compared to the crystalline, stereoregular syndiotactic poly(2VN) [1].

Coordination tacticity
Head-to-head
1VN → atactic polymer; 2VN → perfect syndiotactic (Sc catalyst, RT)
Amorphous matrix vs. crystalline stereoregular polymer
Half-sandwich Sc precursor
Coordination Polymerization Stereoregular Polymers Scandium Catalysts Polymer Microstructure

Excimer Dissociation Dynamics: Poly(1-Vinylnaphthalene) vs. Polystyrene

Time-resolved fluorescence spectroscopy on the nanosecond timescale reveals unambiguous evidence for excimer dissociation in methylene chloride solutions of poly(1-vinylnaphthalene), whereas this process is unimportant in solutions of polystyrene under identical experimental conditions [1]. The presence of excimer dissociation in poly(1VN) reflects distinct photophysical dynamics arising from the naphthalene chromophore's excited-state interactions, which differ fundamentally from the phenyl chromophore behavior in polystyrene [1].

Excimer dissociation
Head-to-head
Poly(1VN): unambiguous excimer dissociation; Polystyrene: process unimportant
Critical for time-resolved fluorescence and energy migration studies
CH₂Cl₂ solution, ns spectroscopy
Time-Resolved Fluorescence Excimer Kinetics Photophysics Energy Migration

Etch Resistance in Lithographic Underlayers: Vinylnaphthalene Resins vs. Conventional Styrenic Polymers

Coating-type underlayer compositions containing vinylnaphthalene-based resins exhibit a lower dry etching rate compared to conventional photoresist layers and underlying substrates [1]. This property is essential for multilayer lithography processes where the underlayer serves as a hardmask during plasma etching. The fused naphthalene aromatic system provides intrinsically higher carbon density and etch resistance relative to styrene-based polymers [1]. The improved etch resistance enables finer pattern transfer and reduced critical dimension bias between dense and isolated features [2].

Etch resistance
Class-level
Vinylnaphthalene resin underlayers: lower dry etch rate vs. styrenic polymers
Reported etch resistance context for lithographic hardmask applications
Quantitative data not publicly reported; class inference
Lithography Underlayer Coating Etch Resistance Semiconductor Processing

Copolymerization Behavior with Fluorinated Styrenes: 1-Vinylnaphthalene vs. Styrene

The radical copolymerization behavior of 1-vinylnaphthalene (1VN) with a series of fluorinated styrenes varies systematically from a strong alternating tendency to random copolymerization as the number of fluorine atoms on the aromatic ring decreases. At 70 °C, the product of monomer reactivity ratios for 1VN with pentafluorostyrene (PFS) is r(1VN)·r(PFS) = 0.11, indicating a pronounced alternating tendency [1]. In contrast, styrene (St) copolymerized with PFS yields r(St)·r(PFS) = 0.17 under identical conditions [1]. The lower r₁·r₂ product for 1VN-PFS reflects stronger electron donor-acceptor π-π stacking interactions between the extended naphthalene π-system and the electron-deficient PFS ring compared to the phenyl-PFS interaction [1].

Fluorinated styrene r₁·r₂
Head-to-head
1VN-PFS r₁·r₂=0.11 vs Styrene-PFS=0.17 (70°C); 35% lower
Enhanced alternating tendency with fluorinated comonomers
Bulk radical, benzoyl peroxide
Fluorinated Copolymers Reactivity Ratios Alternating Copolymerization π-π Interactions

Procurement-Driven Application Scenarios for 1-Vinylnaphthalene


Synthesis of Alternating Copolymers with Fluorinated Styrenes for High-Tg Coatings and Photoresists

Based on the quantitative evidence that 1-vinylnaphthalene exhibits a lower r₁·r₂ product (0.11 at 70 °C) with pentafluorostyrene compared to 2-vinylnaphthalene (0.15) and styrene (0.17), researchers can reliably procure 1VN to maximize alternating sequence distribution in fluorinated copolymers [1]. The greater Tg elevation observed for 1VN-PFS copolymers directly translates to enhanced thermal stability in thin-film coatings and advanced lithographic underlayers for semiconductor processing [1][2].

Preparation of Amorphous Polymer Matrices for Fluorescence Sensing and Optoelectronics

Given that coordination polymerization of 1-vinylnaphthalene yields atactic polymer, whereas 2-vinylnaphthalene produces syndiotactic polymer under identical conditions, 1VN is the mandatory monomer choice for applications requiring non-crystalline, solution-processable polymer films [1]. The atactic poly(1VN) provides an isotropic, amorphous host matrix essential for uniform dispersion of dopants in fluorescence sensors and organic light-emitting devices [1].

Time-Resolved Fluorescence Studies of Excimer Dynamics in Aromatic Polymers

The observation of unambiguous excimer dissociation in poly(1-vinylnaphthalene) solutions—absent in polystyrene—makes 1VN-derived polymers uniquely suited for fundamental photophysical investigations of excited-state energy migration, excimer formation kinetics, and triplet energy transfer [1]. Researchers in photochemistry and polymer physics should procure 1VN specifically for these studies, as substitution with styrene would eliminate the excimer dissociation signal central to the experimental design [1].

Lithographic Underlayer Resins with Superior Plasma Etch Resistance

Patented underlayer coating compositions leverage vinylnaphthalene-based resins to achieve lower dry etching rates relative to styrenic polymers, a critical requirement for multilayer resist processes in advanced semiconductor manufacturing [1]. The fused naphthalene aromatic system provides intrinsically higher carbon density and etch resistance, enabling finer pattern transfer and improved critical dimension control [1][2]. Procurement of high-purity 1-vinylnaphthalene monomer is essential for synthesizing these specialized resist underlayer materials.

Application
Selection Property
Validation Focus
Alternating copolymer synthesis with fluorinated styrenes
Copolymerization reactivity and sequence control
Alternating tendency (r₁·r₂) and Tg elevation evaluation
Amorphous polymer matrices for optoelectronics
Polymer tacticity and crystallinity
Atactic microstructure confirmation and solution processability
Time-resolved fluorescence studies of excimer dynamics
Naphthalene excimer photophysics
Excimer dissociation presence and energy migration behavior
Lithographic underlayer resins
Plasma etch resistance of naphthalene-containing resins
Dry etch rate benchmarking and pattern transfer fidelity

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